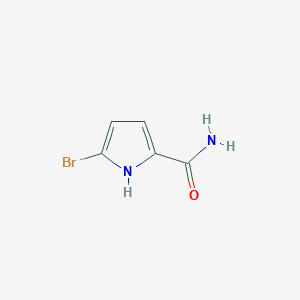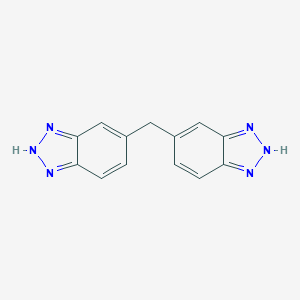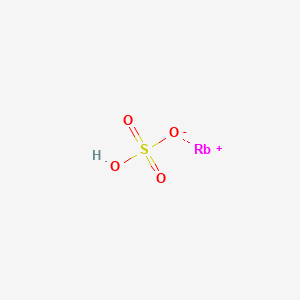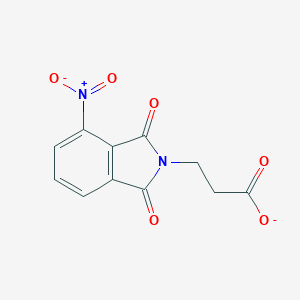
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of similar nitro compounds. The first paper discusses energetic materials containing a nitro group and an azoxy group, which are relevant to the nitro group chemistry in the compound of interest . The second paper explores the nitration of lignin model compounds, which involves the introduction of a nitro group into an aromatic system, a reaction that could be analogous to the synthesis of the nitro group in the compound of interest .
Synthesis Analysis
While the exact synthesis of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is not described, the papers provide information on the synthesis of related nitro compounds. The first paper details the synthesis of substituted azoxyfurazans, which involves the reaction of an amino-nitro-triazole with a nitrosofurazan derivative . This process could offer insights into the synthesis of nitro compounds, particularly in the context of introducing nitro groups to aromatic rings. The second paper describes the nitration of lignin model compounds, which could be relevant to the synthesis of the nitro group in the compound of interest .
Molecular Structure Analysis
The molecular structure of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid would include an aromatic isoindolinone ring system with a nitro substituent, which is a common feature in energetic materials as discussed in the first paper . The presence of the nitro group is significant as it contributes to the reactivity and stability of the compound. The second paper does not directly contribute to the molecular structure analysis of the compound of interest .
Chemical Reactions Analysis
The chemical reactions involving nitro compounds are diverse and can include oxidation, reduction, and substitution reactions. The first paper provides an example of the transformation of an amino group into a nitro group in the context of synthesizing energetic materials . This transformation could be relevant to understanding the reactivity of the nitro group in the compound of interest. The second paper discusses the nitration of aromatic compounds and the potential for demethylation, which could be pertinent to reactions involving the nitro group on an aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro compounds are influenced by their molecular structure. The first paper reports that the synthesized nitro compounds exhibit high thermal stability and acceptable densities, which could be indicative of the properties of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid . The standard enthalpies of formation and oxygen balance are also discussed, which are important parameters in evaluating the energetic potential of nitro compounds. The second paper does not provide information on the physical and chemical properties of the compound of interest .
Propriétés
IUPAC Name |
3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O6/c14-8(15)4-5-12-10(16)6-2-1-3-7(13(18)19)9(6)11(12)17/h1-3H,4-5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIXCCWHKPRJEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

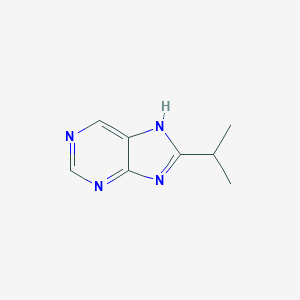
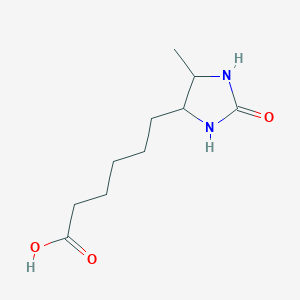
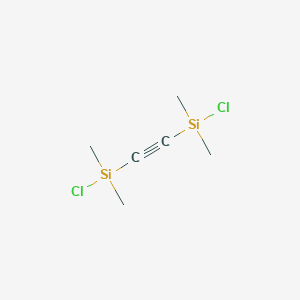
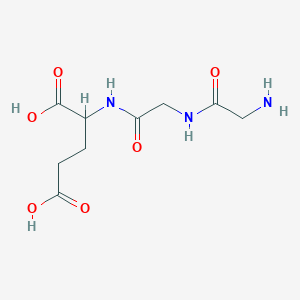
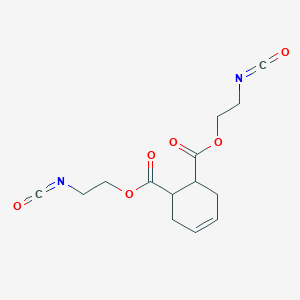
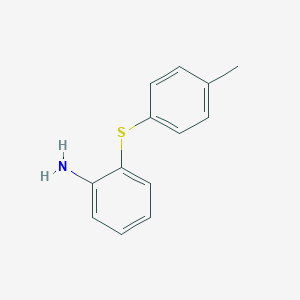
![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)
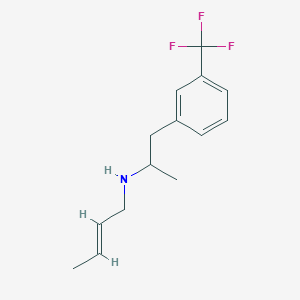
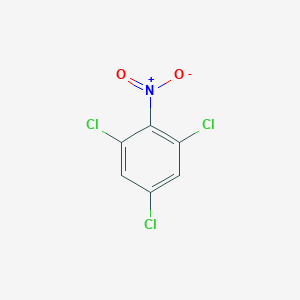
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
